(2-Methyl-thiophen-3-yl)-acetic acid
Overview
Description
(2-Methyl-thiophen-3-yl)-acetic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with a methyl group at the 2-position and an acetic acid group at the 3-position. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
(2-Methyl-thiophen-3-yl)-acetic acid, also known as 2-Methylthiophene-3-acetic acid, is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory , and they have been used in the synthesis of antidepressant molecules . .
Mode of Action
It’s known that thiophene derivatives can interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox), which play crucial roles in inflammatory responses .
Biochemical Pathways
Given the known anti-inflammatory properties of thiophene derivatives , it can be speculated that this compound may influence the COX and LOX pathways, which are involved in the inflammatory response.
Result of Action
Given the known anti-inflammatory properties of thiophene derivatives , it can be speculated that this compound may help to reduce inflammation.
Action Environment
It’s known that the nature of the sulfur reagent can make an essential impact on reaction selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-thiophen-3-yl)-acetic acid can be achieved through several methods. One common approach involves the reaction of 2-methylthiophene with a suitable acetic acid derivative under acidic or basic conditions. For example, the compound can be synthesized by the reaction of 2-methylthiophene with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-methylthiophene-3-carboxylic acid using a palladium catalyst. This process allows for the selective reduction of the carboxylic acid group to an acetic acid group while maintaining the integrity of the thiophene ring.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-thiophen-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
(2-Methyl-thiophen-3-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-acetic acid: Similar structure but with the acetic acid group at the 2-position.
2-Methylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
3-Methylthiophene-2-acetic acid: Similar structure but with the methyl and acetic acid groups swapped.
Uniqueness
(2-Methyl-thiophen-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable building block in synthetic chemistry.
Properties
IUPAC Name |
2-(2-methylthiophen-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWMZUZOBOPULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304956 | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30012-01-2 | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30012-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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